(4-ALLYLPIPERAZINO)(2,5-DIMETHYL-3-FURYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(2,5-DIMETHYL-3-FURYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an allyl group and a furan ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(2,5-DIMETHYL-3-FURYL)METHANONE typically involves the reaction of 2,5-dimethylfuran with an allylpiperazine derivative. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base to facilitate the reaction . The reaction conditions often require heating and stirring to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(2,5-DIMETHYL-3-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-15-6-8-16(9-7-15)14(17)13-10-11(2)18-12(13)3/h4,10H,1,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNZYYFLFBUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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